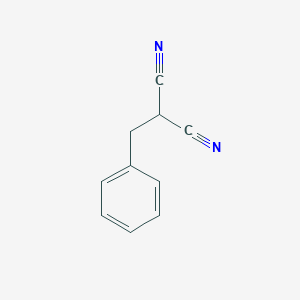

Benzylmalononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFHXXQVNHHDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171932 | |

| Record name | Malononitrile, benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1867-37-4 | |

| Record name | 2-(Phenylmethyl)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Ultrasound-assisted green synthesis of benzylidenemalononitriles

Application Note & Protocol

Topic: Ultrasound-Assisted Green Synthesis of Benzylidenemalononitriles

Abstract

Benzylidenemalononitriles are pivotal precursors in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] Traditional synthetic routes often rely on hazardous organic solvents, harsh catalysts, and prolonged reaction times, conflicting with the modern imperatives of green chemistry.[1][3] This document provides a comprehensive guide to the ultrasound-assisted synthesis of benzylidenemalononitriles via the Knoevenagel condensation—a method that exemplifies the principles of sustainable chemistry.[4][5][6] By leveraging the power of sonochemistry, this protocol offers significant advantages, including dramatically reduced reaction times, high product yields, operational simplicity, and adherence to environmentally benign practices.[7][8] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both the theoretical underpinnings and a detailed, field-proven protocol.

The Scientific Imperative: Why Sonochemistry for Green Synthesis?

The pursuit of sustainable chemical processes is no longer an academic exercise but a global necessity. The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[5][6] Ultrasound-assisted organic synthesis (UAOS), or sonochemistry, directly addresses several of these principles, particularly those related to energy efficiency, waste prevention, and the use of safer reaction conditions.[9][10]

The Phenomenon of Acoustic Cavitation

Sonochemistry's efficacy stems from acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-intensity ultrasound (typically 20-100 kHz).[11][12] The implosion of these bubbles generates transient, localized "hot spots" with extreme conditions—temperatures reaching ~5000 K and pressures up to 10,000 atm.[13] This phenomenon accelerates chemical reactions through several mechanisms:

-

Enhanced Mass Transfer: The intense micro-agitation disrupts interfacial layers, dramatically increasing the rate of mass transfer between reactants, which is especially crucial in heterogeneous reactions.[10]

-

Radical Formation: In some cases, the high temperatures can induce homolytic cleavage of solvent or reactant molecules, initiating radical-based reaction pathways.

-

Mechanical Effects: For solid-supported catalysts or reactants, the shockwaves generated by cavitation can cause surface pitting and particle size reduction, increasing the active surface area.

This unique mode of energy transfer allows for reactions to be conducted at lower bulk temperatures, often in greener solvents like water or ethanol, and with significantly shorter reaction times compared to conventional methods.[7][8][14]

Knoevenagel Condensation: A Classic Reaction Reimagined

The synthesis of benzylidenemalononitriles is a classic Knoevenagel condensation, involving the reaction of an aromatic aldehyde (e.g., benzaldehyde) with an active methylene compound (malononitrile).[2][15] Traditionally, this reaction requires a basic catalyst. The ultrasound-assisted approach enhances this reaction by ensuring intimate mixing and rapid catalyst-reactant interaction, leading to high yields in mere minutes instead of hours.[2][16]

Experimental Protocol: Ultrasound-Assisted Synthesis

This section details a robust and reproducible protocol for the synthesis of benzylidenemalononitrile from benzaldehyde and malononitrile.

Materials and Reagents

-

Aromatic Aldehyde: Benzaldehyde (Reagent Grade, ≥99%)

-

Active Methylene Compound: Malononitrile (Reagent Grade, ≥99%)

-

Solvent: Ethanol (95%) or Water (Deionized)

-

Catalyst (Optional but Recommended): Ammonium Acetate (Reagent Grade, ≥98%)

-

Thin Layer Chromatography (TLC): Silica gel plates with fluorescent indicator (254 nm)

-

TLC Mobile Phase: Ethyl Acetate/Hexane (30:70 v/v)

-

Recrystallization Solvent: Ethanol

Equipment

-

Ultrasonic Bath: A standard laboratory ultrasonic cleaning bath with a frequency of 30-40 kHz.

-

Reaction Vessel: 50 mL Erlenmeyer flask.

-

Magnetic Stirrer and Stir Bar (Optional): For gentle agitation within the ultrasonic bath.

-

Heating Mantle/Hot Plate (for comparison): To conduct a control experiment using conventional heating.

-

Buchner Funnel and Filter Flask: For product isolation.

-

Melting Point Apparatus: For product characterization.

-

Analytical Instruments: Access to FT-IR and ¹H NMR spectrometers for structural verification.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 50 mL Erlenmeyer flask, combine benzaldehyde (10 mmol, 1.06 g) and malononitrile (10 mmol, 0.66 g).

-

Solvent and Catalyst Addition: Add 15 mL of 95% ethanol to the flask. If using a catalyst, add a catalytic amount of ammonium acetate (ca. 0.5 mmol, 0.038 g).[2]

-

Ultrasonic Irradiation:

-

Place the Erlenmeyer flask in the ultrasonic bath. Ensure the water level in the bath is slightly higher than the level of the reaction mixture in the flask.

-

Turn on the ultrasonicator. The reaction is typically complete within 5-15 minutes. A gentle stir with a magnetic stir bar can be beneficial but is often not necessary due to the intense acoustic mixing.

-

-

Reaction Monitoring: Monitor the reaction's progress by taking small aliquots every 5 minutes and spotting them on a TLC plate. Visualize the spots under a UV lamp (254 nm). The disappearance of the benzaldehyde spot indicates the completion of the reaction.

-

Product Isolation (Work-up):

-

Once the reaction is complete, cool the flask in an ice bath for 10-15 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystalline solid with a small amount of cold ethanol or ice-cold water to remove any unreacted starting materials or catalyst.

-

-

Purification and Characterization:

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure, pale-yellow crystals of benzylidenemalononitrile.

-

Dry the purified product in a desiccator.

-

Determine the yield and characterize the product by measuring its melting point (literature: 83-84 °C), and by acquiring its FT-IR and ¹H NMR spectra.

-

Self-Validating System: The Control Experiment

To unequivocally demonstrate the efficacy of ultrasound, a parallel experiment should be conducted using conventional heating.

-

Set up an identical reaction mixture in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle.

-

Monitor the reaction by TLC. Note the significantly longer time required to achieve a comparable conversion to the ultrasonic method. This direct comparison validates the rate enhancement provided by sonochemistry.

Visualization of Workflow and Mechanism

Experimental Workflow

Caption: Workflow for ultrasound-assisted synthesis of benzylidenemalononitrile.

Proposed Reaction Mechanism

The reaction proceeds via a base-catalyzed Knoevenagel condensation. Ultrasound accelerates each step by enhancing mixing and energy transfer.

Caption: Mechanism of the Knoevenagel condensation for benzylidenemalononitrile.

Results & Discussion: Quantifying the Green Advantage

The primary benefits of the ultrasound-assisted method are the drastic reduction in reaction time and the high yields achieved under mild, environmentally friendly conditions.

| Aldehyde Derivative | Method | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Ultrasound | Ammonium Acetate | None (Solvent-free) | 5 | 95 | [2] |

| Benzaldehyde | Microwave | Ammonium Acetate | None (Solvent-free) | 3 | 92 | [2] |

| 4-Chlorobenzaldehyde | Ultrasound | Ammonium Acetate | None (Solvent-free) | 7 | 96 | [2] |

| 4-Methoxybenzaldehyde | Ultrasound | Ammonium Acetate | None (Solvent-free) | 10 | 94 | [2] |

| Benzaldehyde | Conventional | Piperidine | Ethanol | 120-180 | ~85 | (Typical) |

Table 1: Comparison of reaction conditions and outcomes for the synthesis of benzylidenemalononitrile derivatives.

As the data clearly indicates, sonication significantly outperforms conventional methods, providing excellent yields in a fraction of the time.[2][16] The ability to run the reaction solvent-free or in benign solvents like water or ethanol further enhances its green credentials, minimizing waste and avoiding the use of volatile organic compounds (VOCs).[3][16]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst.2. Insufficient ultrasonic power.3. Impure starting materials. | 1. Use fresh catalyst.2. Ensure proper water level in the bath for efficient energy transmission; check equipment specifications.3. Purify aldehydes if necessary (e.g., by distillation). |

| Reaction Stalls | 1. Reactant concentration too low.2. Formation of insoluble byproducts coating reactants. | 1. Use the recommended stoichiometry; consider a more concentrated reaction mixture.2. Add a co-solvent to improve solubility; ensure efficient agitation. |

| Product is Oily/Difficult to Crystallize | Presence of impurities. | 1. Wash the crude product thoroughly with cold solvent.2. Perform recrystallization carefully, potentially using a different solvent system (e.g., ethanol-water). |

References

-

Batr, P., Kumar, D., Sharma, P., & Sethi, S. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

-

ResearchGate. (n.d.). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. Available at: [Link]

-

Chemat, S., et al. (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(8), 1874. Available at: [Link]

-

El-Faham, A., et al. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9). Available at: [Link]

-

Deshpande, A., et al. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences, 131(66). Available at: [Link]

-

ResearchGate. (2018). Applications of Ultrasound in Organic Synthesis-A Green Approach. Available at: [Link]

-

American Chemical Society. (n.d.). 12 Principles of Green Chemistry. Available at: [Link]

-

Dalirnasab, Z., & Karimi, M. (n.d.). Silica sulfuric acid magnetic nanoparticle an efficient and ecofriendly catalyst for synthesis of spiro[2-amino-4H-pyran-oxindoles]. Organic and Medicinal Chemistry International Journal. Available at: [Link]

-

da Silva, A. B., et al. (2019). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Javahershenas, R., & Nikzat, S. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 102, 106741. Available at: [Link]

-

Mason, T. J. (n.d.). Ultrasound in synthetic organic chemistry. Available at: [Link]

-

Sharma, S. K. (2021). Principle and Role of Green Chemistry in Various Organic Synthesis. Journal of Pharmaceutical Chemistry & Chemical Science, 5(2). Available at: [Link]

-

Paper Publications. (n.d.). GREEN CHEMISTRY IN ORGANIC SYNTHESIS. Available at: [Link]

-

Mishra, A., & Singh, P. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research of The Banaras Hindu University, 65(8). Available at: [Link]

-

ResearchGate. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Available at: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2021). A REVIEW: GREEN SYNTHESIS OF THERAPEUTIC AGENTS USING ULTRASONICATION. Available at: [Link]

-

Organisation for the Prohibition of Chemical Weapons. (n.d.). Principles and Concepts of Green Chemistry. Available at: [Link]

-

Flor, G. G. (n.d.). Ultrasound-assisted Chemical Synthesis. In Sonochemistry. Taylor & Francis eBooks. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Basics of Green Chemistry. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26035–26051. Available at: [Link]

-

Shabalala, S. Z., et al. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 99(8), 100570. Available at: [Link]

-

Ghorbani-Vaghei, R., & Hemmati, S. (2019). Ultrasound-assisted Synthesis of Heterocyclic Compounds. Current Organic Synthesis, 16(3), 347-380. Available at: [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis. Available at: [Link]

-

ResearchGate. (2018). Applications of Ultrasound in Organic Synthesis - A Green Approach. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. bhu.ac.in [bhu.ac.in]

- 3. paperpublications.org [paperpublications.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. acs.org [acs.org]

- 6. epa.gov [epa.gov]

- 7. iesrj.com [iesrj.com]

- 8. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. opcw.org [opcw.org]

- 10. researchgate.net [researchgate.net]

- 11. eclass.teiwm.gr [eclass.teiwm.gr]

- 12. iosrjournals.org [iosrjournals.org]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 16. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols: The Strategic Use of Malononitrile in the Multicomponent Synthesis of 2-Amino-4H-Chromenes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4H-chromene scaffold is a privileged heterocyclic motif renowned for its extensive and potent biological activities, marking it as a structure of significant interest in medicinal chemistry and drug discovery.[1][2] These compounds exhibit a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant properties.[3][4][5] This document provides a detailed guide to the synthesis of 2-amino-4H-chromenes via a highly efficient and atom-economical one-pot, three-component reaction. We will delve into the core reaction mechanism, which proceeds through a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization, highlighting the pivotal role of the in situ generated benzylidenemalononitrile intermediate. This guide offers field-proven experimental protocols, explains the causality behind methodological choices, and presents quantitative data to demonstrate the versatility and robustness of this synthetic strategy.

Introduction: The Pharmacological Significance of 2-Amino-4H-Chromenes

The chromene ring system is a core component of many natural products and synthetic molecules with significant therapeutic value.[6] Specifically, the 2-amino-4H-chromene derivatives have emerged as a focal point of intensive research due to their diverse biological profiles.[1][7] Their documented efficacy as anticancer[4], antifungal[4], antibacterial[3][5], and anti-inflammatory agents[3] makes them highly attractive candidates for drug development programs. The power of this scaffold lies in its structural versatility, allowing for extensive derivatization at the 4-position and on the fused benzene ring, which enables fine-tuning of its pharmacological properties.

The most prevalent and elegant synthetic route to these compounds is a multicomponent reaction (MCR), which combines an aldehyde, an active methylene nitrile (typically malononitrile), and a C-H activated acid (such as dimedone, resorcinol, or naphthol) in a single step.[5][8][9] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and often allowing for the use of environmentally benign solvents and catalysts.[3][6]

The Core Reaction Mechanism: A Tandem Cascade

The synthesis of 2-amino-4H-chromenes is a classic example of a domino reaction, where a sequence of transformations occurs in a single pot without the need to isolate intermediates. The overall process can be dissected into three key mechanistic steps, which are facilitated by a catalyst that can be acidic, basic, or bifunctional.

-

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between an aromatic aldehyde and malononitrile.[10][11] The catalyst (e.g., a basic amine or a bifunctional catalyst like Pyridine-2-carboxylic acid) deprotonates the highly acidic methylene group of malononitrile, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the crucial α,β-unsaturated intermediate, a benzylidenemalononitrile derivative.[12][13]

-

Michael Addition: The active methylene compound (in this example, dimedone) exists in equilibrium with its enol form. This enol acts as a potent nucleophile in a conjugate (Michael) addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate.[3][14][15] This step is critical as it connects all three components and sets the stage for the final ring formation.

-

Intramolecular Cyclization & Tautomerization: Following the Michael addition, the molecule undergoes an intramolecular cyclization. The phenolic hydroxyl group (from the enolized dimedone) attacks one of the nitrile groups. This is followed by a tautomerization step to yield the thermodynamically stable 2-amino-4H-chromene aromatic system.[3][7]

The entire mechanistic sequence is visualized in the diagram below.

Caption: The tandem reaction cascade for 2-amino-4H-chromene synthesis.

Experimental Protocols & Workflow

The choice of catalyst and solvent system is paramount and dictates the reaction's efficiency, work-up procedure, and green credentials. We present two robust protocols that exemplify modern approaches to this synthesis.

General Experimental Workflow

The workflow for these multicomponent reactions is remarkably straightforward, contributing to their widespread adoption in both academic and industrial settings.

Sources

- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. tandfonline.com [tandfonline.com]

- 7. sciforum.net [sciforum.net]

- 8. jetir.org [jetir.org]

- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 13. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

Application Notes and Protocols: Benzylmalononitrile Derivatives in Medicinal Chemistry for Anticancer Drug Development

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The benzylmalononitrile (BMN) moiety represents one such scaffold, demonstrating remarkable versatility and potent activity as an anticancer agent.[1] Synthetically accessible through the robust Knoevenagel condensation, BMN derivatives have been extensively explored, leading to the development of inhibitors for a range of critical oncogenic targets.[1][2]

These compounds have been successfully engineered to inhibit key players in cancer progression, including receptor tyrosine kinases like EGFR and HER2, the microtubule dynamics essential for cell division, and crucial signaling nodes such as the STAT3 transcription factor.[1][3][4] Their mechanism of action often involves disrupting aberrant signal transduction pathways that drive uncontrolled cell proliferation, survival, and metastasis. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols for the synthesis and biological evaluation of this compound derivatives, alongside an exploration of their mechanisms of action and structure-activity relationships (SAR).

Section 1: Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives is the Knoevenagel condensation, a reliable C-C bond-forming reaction between an active methylene compound (malononitrile) and an aromatic aldehyde.[5] Modern advancements, particularly the use of microwave irradiation, have transformed this classic reaction into a highly efficient, rapid, and environmentally friendly method that aligns with green chemistry principles.[1]

General Synthesis Pathway: Knoevenagel Condensation

The reaction involves the base-catalyzed condensation of a substituted benzaldehyde with malononitrile. The choice of catalyst and reaction conditions can be tailored, but microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and increased yields.[1]

Caption: General scheme for Knoevenagel condensation.

Protocol 1: Microwave-Assisted Synthesis of a this compound Derivative

This protocol describes a general, solvent-free method for synthesizing BMN derivatives, adapted from established procedures.[1]

Rationale: Microwave irradiation provides efficient and uniform heating, dramatically accelerating the reaction rate and often leading to cleaner products with higher yields compared to conventional heating methods. Ammonium acetate serves as a mild, effective catalyst.

Materials:

-

Substituted aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (10-15 mg)

-

Microwave synthesizer or a domestic microwave oven (power must be calibrated)

-

Porcelain dish or a microwave-safe reaction vessel

-

Ethyl acetate (for recrystallization)

-

n-Hexane (for recrystallization)

-

Thin Layer Chromatography (TLC) plates (silica gel), tank, and UV lamp

-

TLC mobile phase (e.g., n-hexane:ethyl acetate, 3:1 v/v)

Procedure:

-

Reactant Preparation: In a porcelain dish, combine the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Catalyst Addition: Add 10-15 mg of ammonium acetate to the mixture.

-

Microwave Irradiation: Place the dish in the microwave oven and irradiate at a low to medium power setting (e.g., 320 W) for short intervals of 10-20 seconds.[1]

-

Reaction Monitoring: After each interval, allow the mixture to cool slightly and monitor the reaction's progress by TLC. Spot a small amount of the reaction mixture (dissolved in a drop of ethyl acetate) onto a TLC plate alongside the starting aldehyde. Develop the plate in the appropriate mobile phase and visualize under a UV lamp. The reaction is complete when the aldehyde spot has been completely consumed, and a new, typically lower Rf product spot is dominant. Total irradiation time is usually between 20 and 60 seconds.[1]

-

Crude Product Isolation: Upon completion, a solid crude product will have formed. Allow it to cool to room temperature.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If any insoluble material remains, filter it off. Slowly add n-hexane to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven.

-

Characterization: Confirm the structure and purity of the final product using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[1]

Section 2: Key Mechanisms of Anticancer Action

BMN derivatives exert their anticancer effects by targeting multiple, often interconnected, signaling pathways and cellular processes. The specific mechanism is highly dependent on the substitution pattern of the scaffold.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of BMN derivatives, known as tyrphostins, are potent inhibitors of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[6] Overactivation of EGFR is a hallmark of many cancers, driving proliferation, survival, and invasion.

Mechanism: Tyrphostins like AG1478 act as ATP-competitive inhibitors, binding to the kinase domain of EGFR.[7] This prevents receptor autophosphorylation and blocks the activation of downstream pro-survival pathways, including the Ras-ERK1/2 and PI3K-AKT cascades.[8][9] The blockade of these pathways leads to cell cycle arrest, suppression of telomerase activity, and induction of apoptosis.[8][9]

Caption: EGFR signaling inhibition by BMN derivatives.

Disruption of Microtubule Dynamics

Certain 2-phenylacrylonitrile derivatives function as potent inhibitors of tubulin polymerization.[3][10] Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division.

Mechanism: These compounds bind to tubulin, preventing its polymerization into microtubules. The failure to form a functional mitotic spindle halts the cell cycle in the G2/M phase.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. This mechanism is shared with clinically successful drugs like Taxol, although the specific binding sites may differ.[3]

Caption: Cell cycle arrest induced by tubulin-inhibiting BMNs.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of cancers, promoting proliferation, angiogenesis, and immune evasion.[11]

Mechanism: Specific BMN-related compounds have been shown to be STAT3 inhibitors.[4] They can bind to the SH2 domain of STAT3, a region critical for its dimerization and activation by phosphorylation.[4] By preventing STAT3 phosphorylation, these inhibitors block its translocation to the nucleus and subsequent transcription of target oncogenes. This leads to decreased cancer cell migration, invasion, and enhanced apoptosis.[4]

Section 3: Structure-Activity Relationship (SAR) Insights

The anticancer potency of BMN derivatives is highly sensitive to their chemical structure. Understanding these relationships is crucial for designing next-generation inhibitors with improved efficacy and selectivity.

-

Substitution on the Phenyl Ring: The position of substituents on the benzylidene ring significantly impacts activity. For many target classes, activity follows the trend: 2-position > 3-position > 4-position.[1]

-

Electronic Effects: The nature of the substituent is key. In a study of indole-acrylonitriles, compounds with strong electron-donating groups like 4-(dimethylamino)phenyl showed potent, broad-spectrum anticancer activity.[12]

-

Scaffold Modifications:

-

N-Alkylation: Adding a methyl group to the nitrogen of an associated indole scaffold can lead to a significant increase in activity compared to the N-H parent compound.[12]

-

Double Bond Saturation: The α,β-unsaturated double bond of the acrylonitrile moiety is often critical for activity. Hydrogenation of this bond typically leads to a dramatic loss of potency.[12]

-

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound ID | Core Structure | Target(s) | Cancer Cell Line | IC₅₀ / GI₅₀ | Reference |

| 1g2a | 2-Phenylacrylonitrile | Tubulin | HCT116 (Colon) | 5.9 nM | [3] |

| BEL-7402 (Liver) | 7.8 nM | [3] | |||

| AG1478 | Tyrphostin | EGFR | MDA-MB-231 (Breast) | ~5-10 µM | [8][9] |

| Compound 5c | Indole-acrylonitrile | Multiple | HL-60(TB) (Leukemia) | 0.103 µM | [12] |

| NCI-H522 (Lung) | 0.086 µM | [12] | |||

| CIB-6 | Benzylmalonate | STAT3 | SK-HEP-1 (Liver) | 6.4 µM (ISRE) | [4] |

Section 4: Protocols for Biological Evaluation

A hierarchical screening approach is essential for evaluating the anticancer potential of novel BMN derivatives. This workflow begins with broad cytotoxicity screening and progresses to specific mechanistic and in vivo studies.

Caption: Experimental workflow for anticancer evaluation.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]

Rationale: The MTT assay is a high-throughput, reliable method for initial screening to determine the concentration at which a compound exhibits cytotoxic effects (IC₅₀ value). It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Test BMN derivative (dissolved in DMSO to make a 10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Multichannel pipette and microplate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the BMN derivative stock solution in complete medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells with medium only (blank), and medium with DMSO at the highest concentration used (vehicle control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution, which is critical for identifying tubulin inhibitors that cause G2/M arrest.[3]

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

-

Cancer cells cultured in 6-well plates

-

Test BMN derivative

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the BMN derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population compared to the control indicates cell cycle arrest at this phase.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a lead BMN derivative.[3][13] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Rationale: While in vitro assays are crucial for initial screening, an in vivo model is essential to assess a compound's efficacy in a complex biological system, providing preliminary data on its pharmacokinetics and tolerability.[14][15]

Materials:

-

Immunocompromised mice (e.g., Athymic Nude or NOD/SCID)

-

Human cancer cell line (e.g., HCT116)

-

Matrigel (optional, can improve tumor take rate)

-

Test BMN derivative formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the desired cancer cells. On the day of injection, harvest and resuspend the cells in sterile PBS or serum-free medium at a concentration of 20-50 million cells/mL. Mix 1:1 with Matrigel if used.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (2-5 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Start measuring the tumors in two dimensions (length and width) with calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Width² x Length) / 2.

-

Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Compound Administration: Begin treatment. Administer the BMN derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle only.

-

Monitoring: Continue to monitor tumor volume and body weight for each mouse throughout the study. Body weight is a key indicator of toxicity.

-

Endpoint: The study can be concluded when tumors in the control group reach a predetermined size limit, or after a fixed duration. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

-

Data Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the compound's antitumor efficacy. Calculate the Tumor Growth Inhibition (TGI) percentage.

References

-

Al-Majid, A. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Li, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science. [Link]

-

Faaland, C. A., et al. (1997). Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex. Breast Cancer Research and Treatment. [Link]

-

Bhat, M. A., et al. (2018). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. PubMed. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Molecules. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ResearchGate. [Link]

-

Wujec, M., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules. [Link]

-

Wang, Y., et al. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Oncology Reports. [Link]

-

Spandidos Publications. (2010). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Spandidos Publications. [Link]

-

Zhang, Y., et al. (2015). Epidermal growth factor receptor inhibitor AG1478 affects HepG2 cell proliferation, cell cycle, apoptosis and c-Myc protein expression in a dose-dependent manner. Taylor & Francis Online. [Link]

-

Taha, E., et al. (2022). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. MDPI. [Link]

-

Blatt, N. L., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]

-

Bertoni, S., et al. (2020). Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to. Cancers. [Link]

-

Turpaev, K., et al. (2011). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Biochemical Pharmacology. [Link]

-

Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

-

University of Glasgow. (n.d.). Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents. University of Glasgow Theses Service. [Link]

-

Balamurugan, K., et al. (2017). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Biomedicine & Pharmacotherapy. [Link]

-

Chen, Y-J., et al. (2022). A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. International Journal of Molecular Sciences. [Link]

-

Jaradat, A., et al. (2023). Chemical structures of some reported direct STAT3 inhibitors. ResearchGate. [Link]

-

Weisberg, E., et al. (2007). Chemical structures of the BCR-ABL1 tyrosine kinase inhibitors approved for treatment of chronic myeloid leukemia (CML). ResearchGate. [Link]

-

Van Angelen, A. A., et al. (2013). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. PLoS One. [Link]

-

Dung, H. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]

-

Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

-

O'Hare, T., et al. (2007). Flying under the radar: the new wave of BCR-ABL inhibitors. Nature Reviews Cancer. [Link]

-

Rueden, C. T., et al. (1997). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute. [Link]

-

Liu, X., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Shi, Z., et al. (2010). The epidermal growth factor tyrosine kinase inhibitor AG1478 and erlotinib reverse ABCG2-mediated drug resistance. Cancer Research. [Link]

-

Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. cris.tau.ac.il [cris.tau.ac.il]

Application Notes and Protocols: The Strategic Role of Benzylmalononitrile Scaffolds in Multi-Component Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high atom economy and efficiency. Within the arsenal of versatile building blocks for MCRs, those derived from the reaction of benzaldehyde and malononitrile are particularly significant. This technical guide provides an in-depth exploration of the role of the in situ generated benzylidene malononitrile scaffold as a pivotal intermediate in the synthesis of diverse, biologically relevant heterocycles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the therapeutic applications of the resulting compounds, thereby offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Power of MCRs and the Benzylmalononitrile Core

Multi-component reactions, by definition, involve the coming together of three or more reactants in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[1] This convergent approach is highly prized in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds.[2]

The reactivity of malononitrile, characterized by its highly acidic methylene protons flanked by two electron-withdrawing nitrile groups, makes it an exceptionally versatile C3 synthon.[3] When reacted with benzaldehyde, it undergoes a rapid Knoevenagel condensation to form 2-benzylidene malononitrile. This α,β-unsaturated dinitrile is not merely an intermediate; it is a highly reactive and strategically pivotal scaffold for a cascade of subsequent transformations. Its electrophilic double bond and geminal cyano groups provide multiple sites for nucleophilic attack and cyclization, paving the way for the synthesis of a vast array of heterocyclic systems.[3][4] This guide focuses on the utility of this scaffold in several key MCRs.

Core Reactivity: The Knoevenagel Condensation Gateway

The gateway to the MCRs discussed herein is the base-catalyzed Knoevenagel condensation between an aromatic aldehyde (e.g., benzaldehyde) and malononitrile. The base deprotonates the malononitrile to form a resonance-stabilized carbanion, which then attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields the critical benzylidene malononitrile intermediate.[3] This initial step is often the rate-determining phase and sets the stage for the subsequent cyclization pathways.

Caption: Knoevenagel condensation forming the key intermediate.

Key Multi-Component Reactions and Protocols

The benzylidene malononitrile scaffold is a linchpin in numerous named reactions that lead to important heterocyclic cores.

The Gewald Three-Component Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a robust, one-pot method for synthesizing highly substituted 2-aminothiophenes, which are prevalent motifs in pharmaceuticals and materials science.[5] The reaction conventionally involves a carbonyl compound, an activated nitrile (like malononitrile), and elemental sulfur.[6] The generally accepted mechanism proceeds through the initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent intramolecular cyclization.[5][7][8]

Mechanism Insight: The reaction is driven by the formation of the stable, aromatic thiophene ring. The choice of base is critical; it must be strong enough to facilitate the Knoevenagel condensation but not so strong as to cause unwanted side reactions with the elemental sulfur. Morpholine is often preferred for its moderate basicity and favorable solubility profile.

Caption: Simplified mechanism of the Gewald reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

-

Materials: Benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), elemental sulfur (1.1 mmol, 35 mg), morpholine (0.2 mmol, 17.4 mg), ethanol (5 mL).

-

Equipment: 25 mL round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates, filtration apparatus.

-

Procedure:

-

To the round-bottom flask, add ethanol, benzaldehyde, malononitrile, and elemental sulfur.

-

Add the morpholine catalyst to the stirred suspension at room temperature.

-

Attach the condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. A precipitate will often form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to obtain the 2-aminothiophene derivative.

-

-

Self-Validation & Causality:

-

Why reflux? The increased temperature provides the activation energy for both the Knoevenagel condensation and the subsequent cyclization, ensuring a reasonable reaction rate.

-

Why cold ethanol wash? The product has lower solubility in cold ethanol compared to the starting materials and catalyst, allowing for effective purification by removing soluble impurities.

-

Expected Outcome: A pale yellow to off-white solid. Yields typically range from 75-90%. Purity can be assessed by melting point and NMR spectroscopy.

-

Synthesis of Polyfunctionalized 4H-Pyrans

Another prominent MCR involves the reaction of an aldehyde, malononitrile, and a C-H acid like a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone).[9] This reaction provides a direct route to 4H-pyran derivatives, which are known for a wide spectrum of biological activities.

Mechanism Insight: This reaction cascade typically begins with the Knoevenagel adduct (benzylidene malononitrile) undergoing a Michael addition with the enolate of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization followed by tautomerization to yield the stable 4H-pyran ring system.

Protocol 2: Synthesis of a 2-Amino-3-cyano-4H-pyran Derivative

-

Materials: Benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), ethyl acetoacetate (1.0 mmol, 130 mg), piperidine (0.1 mmol, 8.5 mg), ethanol (10 mL).

-

Equipment: 50 mL round-bottom flask, magnetic stirrer, condenser.

-

Procedure:

-

Combine benzaldehyde, malononitrile, ethyl acetoacetate, and ethanol in the flask.

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Stir the reaction at room temperature. An exothermic reaction may be observed, and a precipitate often forms within 30-60 minutes.

-

Continue stirring for 2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product to yield the desired 4H-pyran.

-

-

Self-Validation & Causality:

-

Why piperidine? It is a more effective base than morpholine for this transformation, efficiently catalyzing both the initial Knoevenagel and the subsequent Michael addition/cyclization cascade at room temperature.

-

Why room temperature? This reaction is often highly efficient without heating, which minimizes the formation of byproducts and makes the protocol more energy-efficient ("green").

-

Expected Outcome: A white crystalline solid. Yields are typically high, often exceeding 90%.

-

Hantzsch-type Synthesis of Dihydropyridines

The classic Hantzsch synthesis produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and ammonia.[10][11] A valuable modification of this MCR utilizes malononitrile (or its benzylidene derivative) to construct highly functionalized pyridine scaffolds, which are of immense interest in medicinal chemistry, famously as calcium channel blockers.[10][12]

Sources

- 1. Multicomponent Reactions [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve the yield of benzylmalononitrile synthesis

Welcome to the technical support center for the synthesis of benzylmalononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, most commonly achieved through the Knoevenagel condensation of benzaldehyde and malononitrile, is often perceived as straightforward. However, achieving high, reproducible yields requires careful control over several experimental parameters. This guide provides practical, field-tested insights to help you navigate the common challenges encountered during this synthesis.

Troubleshooting Guide: Enhancing this compound Yield

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low, or I'm not getting any product at all. What are the likely causes?

Answer:

Low or no yield in the Knoevenagel condensation for this compound synthesis can be attributed to several factors, ranging from the quality of your starting materials to the specifics of your reaction setup. Here’s a systematic approach to troubleshooting this issue:

-

Purity of Malononitrile: Malononitrile is susceptible to polymerization, especially in the presence of impurities or bases, or at elevated temperatures.[1] The presence of a yellowish tint or a viscous consistency in your malononitrile reagent is an indicator of polymerization. It is highly recommended to use freshly purified malononitrile for optimal results. Purification can be achieved by vacuum distillation or recrystallization from a solvent like isopropanol.[1]

-

Catalyst Choice and Concentration: The Knoevenagel condensation is a base-catalyzed reaction.[2][3]

-

Weak Bases are Key: Strong bases can lead to undesired side reactions, such as the self-condensation of benzaldehyde (Cannizzaro reaction) or the polymerization of malononitrile. Weak bases like piperidine, pyridine, or ammonium acetate are generally preferred.[2][4]

-

Catalyst Loading: Ensure you are using the correct catalytic amount. Too little catalyst will result in a sluggish or incomplete reaction, while too much can promote side reactions. Typically, 5-10 mol% of a weak base catalyst is sufficient.

-

-

Inefficient Water Removal: The Knoevenagel condensation produces one equivalent of water as a byproduct.[2] The accumulation of water can inhibit the reaction equilibrium, leading to lower yields. If your reaction is stalling, consider methods for water removal, such as azeotropic distillation with a Dean-Stark trap (if using a suitable solvent like toluene) or the addition of molecular sieves.

-

Reaction Temperature: While many Knoevenagel condensations can proceed at room temperature, some reactions may require gentle heating to overcome the activation energy barrier. However, excessive heat can promote side reactions and the polymerization of malononitrile. Monitor your reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

Question 2: The reaction mixture has turned dark brown or black. What does this indicate, and how can I prevent it?

Answer:

A dark coloration of the reaction mixture is a common observation and often points towards decomposition or polymerization of the starting materials or product.

-

Malononitrile Polymerization: As mentioned, malononitrile is prone to polymerization, which can result in the formation of dark, tar-like substances.[1] Using purified malononitrile and avoiding excessive heat are the primary ways to mitigate this.

-

Side Reactions of Benzaldehyde: Benzaldehyde can undergo oxidation to benzoic acid, especially if exposed to air for prolonged periods. While this is less likely to cause significant darkening on its own, it can contribute to a more complex mixture of byproducts.

-

Choice of Base: Stronger bases can promote aldol-type side reactions and other condensations that lead to colored impurities. Stick to weaker bases like piperidine or ammonium acetate.

Troubleshooting Workflow for Low Yield/No Product

Caption: Troubleshooting workflow for low or no product yield.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the synthesis of this compound?

A: The "best" catalyst often depends on the desired reaction conditions (e.g., solvent-free, aqueous) and scale. Here is a comparison of common choices:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Weak Bases | Piperidine, Pyridine, Ammonium Acetate | Inexpensive, readily available, effective under mild conditions.[2] | Can be difficult to remove from the reaction mixture, potential for side reactions if not used judiciously.[5] |

| Heterogeneous Catalysts | Hydrotalcites,[5] NiCu@MWCNT,[1] Zeolites | Easily recoverable and reusable, can lead to cleaner reactions, often environmentally benign.[1][5] | May require specific preparation methods, can be more expensive, may have lower activity than homogeneous catalysts. |

| "Green" Catalysts | Alum,[6] Proline | Environmentally friendly, often can be used in aqueous media.[6] | May require longer reaction times or specific conditions to be effective. |

For general laboratory-scale synthesis, piperidine or ammonium acetate are excellent starting points due to their efficacy and low cost. For processes where catalyst recovery and reuse are critical, exploring a heterogeneous catalyst like a modified hydrotalcite is a worthwhile endeavor.

Q2: What is the optimal solvent for this reaction?

A: The choice of solvent can significantly impact the reaction rate and yield.

-

Aprotic Polar Solvents: Solvents like DMF and acetonitrile can lead to high conversions in short reaction times.

-

Protic Solvents: Ethanol is a commonly used and effective solvent.

-

"Green" Solvents: Water has been successfully employed, aligning with the principles of green chemistry.[6][7] In some cases, using water can lead to the product precipitating out of the solution, simplifying purification.[8]

-

Solvent-Free Conditions: Microwave-assisted and ultrasound-assisted syntheses can often be performed without a solvent, which is an environmentally friendly approach.[4][9]

Q3: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[4] A suitable mobile phase is typically a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting materials (benzaldehyde and malononitrile), you can visualize the consumption of reactants and the formation of the product. The this compound product is more conjugated and will typically have a different Rf value than the starting materials.

Q4: My final product is an oil/impure solid. How can I effectively purify it?

A:

-

Recrystallization: This is the most common method for purifying solid this compound. Common recrystallization solvents include ethanol, or mixtures of ethyl acetate and hexane.[8] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.

-

Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography is an effective alternative. A typical stationary phase is silica gel, and the mobile phase is a gradient of hexane and ethyl acetate.[10]

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound under various conditions.

Protocol 1: Conventional Synthesis using Piperidine Catalyst

This protocol is a classic and reliable method for laboratory-scale synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), malononitrile (1.05 eq), and ethanol (5-10 mL per gram of benzaldehyde).

-

Rationale: Using a slight excess of malononitrile can help drive the reaction to completion. Ethanol is an effective solvent that dissolves the reactants and product at elevated temperatures.

-

-

Catalyst Addition: Add piperidine (0.1 eq) to the stirred mixture.

-

Rationale: Piperidine acts as a weak base to deprotonate the malononitrile, initiating the nucleophilic attack on the benzaldehyde carbonyl.

-

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and the catalyst.[8]

-

Dry the product under vacuum to obtain this compound.

-

-

Purification: If necessary, recrystallize the crude product from ethanol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis using Ammonium Acetate

This method offers a significant reduction in reaction time and is environmentally friendly.[9][11]

-

Reactant Mixture: In a microwave-safe vessel, thoroughly mix benzaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (a pinch).

-

Rationale: Ammonium acetate serves as a benign, solid-phase catalyst. The absence of a solvent simplifies the work-up.

-

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a low to medium power setting (e.g., 180-300 W) for 3-5 minutes.[11] Monitor the reaction progress by TLC after a short irradiation time.

-

Caution: Microwave reactions can proceed very rapidly. It is crucial to monitor the temperature and pressure within the vessel to avoid runaway reactions.

-

-

Work-up and Isolation:

-

After cooling, the reaction mixture will likely solidify.

-

Add a small amount of cold ethanol and break up the solid.

-

Collect the product by vacuum filtration and wash with cold ethanol.

-

Dry the product to obtain pure this compound. High yields (often >90%) are typically achieved with this method.[9][11]

-

Protocol 3: Ultrasound-Assisted Synthesis in an Aqueous Medium

This protocol utilizes the mechanical effects of ultrasound to promote the reaction under mild, green conditions.[4][12]

-

Reaction Mixture: In a beaker or flask, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and a small amount of a suitable catalyst (e.g., ammonium acetate or a reusable solid catalyst) in water.[4]

-

Sonication: Place the reaction vessel in an ultrasonic bath at room temperature and sonicate for 5-10 minutes.[4]

-

Rationale: The cavitation effects of ultrasound create localized hot spots and increase mass transfer, accelerating the reaction rate.

-

-

Work-up and Isolation:

-

The product often precipitates directly from the aqueous medium.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the product.

-

Reaction Mechanism and Key Intermediates

The Knoevenagel condensation proceeds through a well-established mechanism involving the formation of a carbanion intermediate.

Knoevenagel Condensation Mechanism

Caption: The mechanism of the Knoevenagel condensation for this compound synthesis.

References

-

Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. Available at: [Link]

-

Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). ResearchGate. Available at: [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

-

Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. ResearchGate. Available at: [Link]

-

Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Bentham Science. Available at: [Link]

-

Ultrasound‐activated Knoevenagel condensation of malononitrile with carbonylic compounds catalysed by alkaline‐doped saponites. ResearchGate. Available at: [Link]

-

Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available at: [Link]

- Method for the purification of malononitrile. Google Patents.

-

Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC - NIH. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

-

Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Bentham Science Publisher. Available at: [Link]

-

alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. Available at: [Link]

-

Recrystallization Solvents. University of Rochester. Available at: [Link]

-

Column Chromatography. Magritek. Available at: [Link]

-

How can i purify mandelonitrile (or any cyanohydrin) by silica column chromatography?. ResearchGate. Available at: [Link]

-

Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

-

. Microwave Assisted Knoevenagel Condensation Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Academia.edu. Available at: [Link]

-

THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Taylor & Francis. Available at: [Link]

-

A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. Available at: [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available at: [Link]

-

Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

-

Crystallization Solvents.pdf. Available at: [Link]

-

An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Scientific Research Publishing. Available at: [Link]

-

Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Available at: [Link]

-

Separation of Malononitrile, benzylidene- on Newcrom R1 HPLC column. Available at: [Link]

Sources

- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. (PDF) . Microwave Assisted Knoevenagel Condensation Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles [academia.edu]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Purification of Benzylmalononitrile by Recrystallization

Welcome to the dedicated technical support guide for the purification of benzylmalononitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and pharmaceutical development professionals. Our goal is to empower you with the scientific rationale behind each step, ensuring a successful and efficient purification process.

PART 1: Safety First - A Critical Preliminary

Before commencing any experimental work, a thorough understanding of the associated hazards is paramount. This compound and its potential precursors or impurities carry significant health risks.

Hazard Profile:

-

This compound : May cause irritation to the skin, eyes, and respiratory system[1].

-

Related Compounds : The structurally similar benzylidenemalononitrile is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a known skin and eye irritant[2][3].

-

Potential Impurity - Malononitrile : This starting material is highly toxic and can be fatal if swallowed or inhaled[4]. It may also polymerize violently when heated or in the presence of strong bases[5].

Mandatory Safety Precautions:

-

Engineering Controls : Always handle these chemicals within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), and chemical splash goggles.

-

Waste Disposal : Dispose of all chemical waste in properly labeled containers according to your institution's hazardous waste disposal protocols.

-

Emergency Preparedness : Ensure an eyewash station and safety shower are readily accessible. Be familiar with the location and contents of your lab's chemical spill kit.

PART 2: The Science of Recrystallization

Recrystallization is a powerful purification technique for solids based on differential solubility[6]. The fundamental principle is to dissolve the impure compound in a minimal amount of a hot, appropriate solvent. As this saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor")[7]. An ideal solvent for recrystallization will dissolve a large amount of the target compound when hot but only a very small amount when cold[8].

PART 3: Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of crude this compound.

Step 1: Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization. This compound is soluble in many organic solvents but insoluble in water[1]. Ethanol is a recommended starting point, as it is effective for the related compound, benzylidenemalononitrile[9]. Small-scale solubility tests are essential to determine the optimal solvent or solvent system for your specific crude material[10].

Table 1: Potential Solvents for this compound Recrystallization

| Solvent/System | Rationale & Characteristics | Suitability |

| Ethanol (EtOH) | Often effective for aromatic nitriles. Good balance of polarity. | High (Good starting point) |

| Isopropanol (IPA) | Similar to ethanol but slightly less polar. May offer different solubility profile. | High (Good alternative) |

| Methanol (MeOH) | More polar than ethanol. May dissolve too much product at room temperature, leading to lower yields. | Medium |

| Hexane/Ethyl Acetate | A mixed-solvent system. Dissolve in minimal hot ethyl acetate ("good" solvent), then add hot hexane ("bad" solvent) until cloudy[11][12]. | Medium (Useful if single solvents fail) |

| Water | This compound is reported to be insoluble in water[1]. Not suitable as a primary solvent. | Low (Can be used as an anti-solvent) |

Step 2: The Recrystallization Workflow

-

Dissolution : Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation)[12]. Add a magnetic stir bar or a boiling chip. Add a small volume of your chosen solvent (e.g., 3-5 mL of ethanol) and begin heating the mixture with stirring on a hot plate.

-

Achieve Saturation : Continue adding the solvent dropwise and in small portions to the boiling mixture until all the solid has just dissolved. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for good recovery.

-

(Optional) Hot Filtration : If you observe insoluble impurities (e.g., dust, sand) or if the solution is colored, a hot filtration step is necessary. To remove colored impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. To perform the filtration, pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly. This step removes the charcoal and any other insoluble materials.

-

Cooling and Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block)[13]. Slow cooling is critical for the formation of large, pure crystals. Rushing this step can trap impurities[13]. Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-